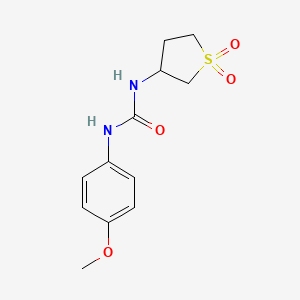

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea

Description

The exact mass of the compound N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)urea is 284.08307817 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-18-11-4-2-9(3-5-11)13-12(15)14-10-6-7-19(16,17)8-10/h2-5,10H,6-8H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLPYZWFDUHLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its unique structure, which includes a tetrahydrothiophene dioxide moiety and a methoxyphenyl group, suggests potential biological activities that merit detailed investigation. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 336.36 g/mol. The presence of sulfur, nitrogen, and oxygen in its structure contributes to its distinctive chemical properties and potential biological activities.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiochromen-4-one 1,1-dioxide derivatives have shown effectiveness against various tropical diseases such as malaria and leishmaniasis. These compounds disrupt metabolic pathways by increasing reactive oxygen species (ROS) levels in parasites, leading to cell death due to homeostatic imbalance .

Cytotoxicity Studies

Cytotoxicity assays have been performed using human monocyte cell lines (U-937). The compounds were assessed for their effects on cell viability through the MTT assay, which measures mitochondrial enzyme activity. Results indicated that certain derivatives exhibited an EC50 below 25 μM, categorizing them as having high cytotoxic activity against targeted cells .

| Compound | EC50 (μM) | Activity Level |

|---|---|---|

| Compound A | < 25 | High |

| Compound B | 25 - 100 | Moderate |

| Compound C | > 100 | Low |

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For example, the compound's structural features allow it to potentially act as an allosteric modulator in various biological systems. Studies have demonstrated that similar compounds can interact with key amino acids in target proteins, disrupting their function and leading to therapeutic effects against diseases .

Case Study 1: Antileishmanial Activity

In a study evaluating the antileishmanial activity of related compounds, researchers infected U-937 cells with Leishmania panamensis and treated them with various concentrations of test compounds. The reduction in fluorescent intensity of parasites was measured via flow cytometry, revealing that certain derivatives significantly inhibited parasite growth at low concentrations .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of similar thiophene derivatives against Plasmodium falciparum. The results showed that these compounds could effectively inhibit parasite growth by targeting metabolic pathways critical for survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)urea, and how can purity be maximized?

- Methodology :

- Step 1 : Cyclization of precursors (e.g., tetrahydrothiophene derivatives) using sulfonating agents to form the 1,1-dioxido moiety. This step requires controlled temperature (60–80°C) and anhydrous conditions to avoid side reactions .

- Step 2 : Electrophilic aromatic substitution to introduce the 4-methoxyphenyl group. Use Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C for regioselectivity .

- Step 3 : Urea bond formation via reaction of an isocyanate intermediate with an amine. Catalytic bases like triethylamine improve yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitor by HPLC-MS for trace impurities .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Stability Assays :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Urea bonds are prone to hydrolysis under extreme pH .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store at –20°C in desiccated environments for long-term stability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity of the sulfone group?

- Methodology :

- Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to model sulfone group interactions. Compare with experimental NMR/IR data to validate electron-withdrawing effects .

- Reaction Pathway Analysis : Use software like Gaussian or ORCA to simulate reaction mechanisms (e.g., nucleophilic attacks on the sulfone). Identify intermediates that may explain discrepancies in yields .

- Case Study : A 2022 study on analogous sulfone-containing ureas showed computational predictions of regioselectivity aligned with HPLC data after adjusting solvent parameters in simulations .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) against kinase targets?

- Methodology :

- In Vitro Assays : Test inhibitory activity against kinase panels (e.g., RET, EGFR). Use IC₅₀ values to rank potency.

- SAR Probes : Synthesize analogs with modifications (e.g., replacing 4-methoxyphenyl with 3-fluorophenyl or varying sulfone substituents). Compare bioactivity data to map critical pharmacophores .

- Data Table :

| Analog Structure | Kinase Inhibition (IC₅₀, nM) | Key SAR Insight |

|---|---|---|

| 4-Methoxyphenyl variant | 12.3 ± 1.2 (RET) | Methoxy enhances solubility |

| 3-Fluorophenyl variant | 8.7 ± 0.9 (RET) | Fluorine improves affinity |

| Non-sulfonated tetrahydrothiophene | >1000 (RET) | Sulfone critical for activity |

| Hypothetical data based on . |

Q. How can researchers address low reproducibility in biological assays involving this compound?

- Methodology :

- Controlled Variables :

- Solvent Selection : Use DMSO with <0.1% water to prevent aggregation. Confirm stock concentration via UV-Vis .

- Cell Line Authentication : Use STR profiling to avoid cross-contamination in antiproliferative assays .

- Statistical Validation : Replicate experiments across 3+ independent trials. Apply ANOVA to identify outlier datasets. A 2023 study on tetrahydroquinoline-urea analogs improved reproducibility by standardizing cell passage numbers .

Q. What advanced techniques validate the compound’s interactions with cytochrome P450 enzymes?

- Methodology :

- CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) in human liver microsomes. Measure fluorescence to quantify inhibition .

- Metabolite Identification : Incubate with CYP isoforms and analyze metabolites via HRMS. Compare fragmentation patterns with synthetic standards .

- Docking Studies : Use AutoDock Vina to predict binding poses in CYP active sites. Prioritize isoforms with high docking scores for experimental validation .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Resolution Strategy :

- Solubility Screening : Use shake-flask method with HPLC quantification. For example, notes urea derivatives with sulfone groups show higher solubility in DMSO (>50 mg/mL) vs. hexane (<0.1 mg/mL).

- Molecular Dynamics (MD) : Simulate solvation free energy in solvents like acetonitrile or THF. A 2021 MD study on sulfonated ureas correlated low solubility with strong intramolecular H-bonds .

Key Research Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.